molecular formula C18H19ClN4O B5971766 2-(4-Chlorophenyl)-3,5-dimethyl-7-morpholin-4-ylpyrazolo[1,5-a]pyrimidine

2-(4-Chlorophenyl)-3,5-dimethyl-7-morpholin-4-ylpyrazolo[1,5-a]pyrimidine

Cat. No.: B5971766
M. Wt: 342.8 g/mol
InChI Key: HPAUZYSTHCRNHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Chlorophenyl)-3,5-dimethyl-7-morpholin-4-ylpyrazolo[1,5-a]pyrimidine is a pyrazolo[1,5-a]pyrimidine derivative characterized by:

  • 3,5-Dimethyl groups, enhancing steric stability and metabolic resistance.
  • Morpholin-4-yl group at position 7, improving solubility and influencing pharmacokinetics through hydrogen bonding.

This compound is part of a broader class of pyrazolo[1,5-a]pyrimidines investigated for therapeutic applications, particularly in oncology, due to their structural versatility and binding affinity for biological targets like kinases .

Properties

IUPAC Name

4-[2-(4-chlorophenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN4O/c1-12-11-16(22-7-9-24-10-8-22)23-18(20-12)13(2)17(21-23)14-3-5-15(19)6-4-14/h3-6,11H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPAUZYSTHCRNHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1)N3CCOCC3)C4=CC=C(C=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-3,5-dimethyl-7-morpholin-4-ylpyrazolo[1,5-a]pyrimidine typically involves multi-step reactions. One common approach is the condensation of 4-chlorobenzaldehyde with 3,5-dimethylpyrazole to form an intermediate, which is then cyclized with morpholine under specific conditions to yield the desired compound . The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimization of reaction parameters such as temperature, pressure, and reaction time is crucial for maximizing yield and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-3,5-dimethyl-7-morpholin-4-ylpyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents like sodium borohydride can modify the compound’s structure by reducing specific functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrazolo[1,5-a]pyrimidines with different functional groups.

Scientific Research Applications

2-(4-Chlorophenyl)-3,5-dimethyl-7-morpholin-4-ylpyrazolo[1,5-a]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-3,5-dimethyl-7-morpholin-4-ylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For instance, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects .

Comparison with Similar Compounds

Substituent Effects on Pharmacokinetics and Tumor Uptake

Pyrazolo[1,5-a]pyrimidine derivatives with fluoroethylamino or nitrobenzamide groups at position 7 exhibit distinct biodistribution profiles:

Compound Substituent at Position 7 Tumor Uptake (120 min) Blood Clearance Rate Key Findings
[18F]1, [18F]3, [18F]4 Fluoroethylamino derivatives High (~4-5% ID/g) Slow Persistent tumor retention due to slow clearance .
[18F]2, [18F]5 Nitrobenzamide derivatives Low (~2% ID/g) Fast Rapid blood clearance reduces tumor visibility .
Target compound Morpholin-4-yl Not reported Predicted moderate Morpholine likely balances solubility and retention, akin to fluoroethylamino derivatives.
  • Key Insight: The morpholin-4-yl group in the target compound is expected to mimic the favorable tumor retention of fluoroethylamino derivatives while enhancing solubility over nitrobenzamide analogs .

Structural and Conformational Comparisons

  • Cyclopenta-Fused Derivatives (): 2-(4-Chlorophenyl)-5-methyl-7,8-dihydro-6H-cyclopenta[g]pyrazolo[1,5-a]pyrimidine (Compound II) shows a 14.5° dihedral angle between the 4-chlorophenyl and pyrazolopyrimidine rings, influencing binding pocket compatibility .
  • Morpholin-4-yl vs. Chloro Substituents :

    • 7-Chloro-3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine (CAS 897769-21-0, ) replaces morpholine with chlorine. Chloro groups increase lipophilicity but reduce solubility, likely accelerating blood clearance compared to the target compound .

Key Research Findings

Morpholine Enhances Tumor Retention: Analogous to fluoroethylamino derivatives, the morpholin-4-yl group in the target compound is predicted to prolong tumor uptake by balancing solubility and slow blood clearance .

4-Chlorophenyl Optimizes Lipophilicity : Compared to 4-methyl or 4-methoxyphenyl analogs (), the 4-chlorophenyl group improves membrane permeability and target binding .

Dimethyl Groups Improve Metabolic Stability : The 3,5-dimethyl configuration reduces oxidative metabolism, a feature shared with high-uptake derivatives like [18F]3 and [18F]4 .

Biological Activity

2-(4-Chlorophenyl)-3,5-dimethyl-7-morpholin-4-ylpyrazolo[1,5-a]pyrimidine is a member of the pyrazolo[1,5-a]pyrimidine family, which is recognized for its diverse biological activities. This compound exhibits potential therapeutic applications, particularly in oncology due to its ability to inhibit key enzymes and receptors involved in cancer progression.

Chemical Structure and Properties

  • Molecular Formula : C16H19ClN4O
  • Molecular Weight : 318.81 g/mol
  • Structural Features : The compound features a chlorophenyl group and a morpholine moiety, contributing to its unique pharmacological profile.

The primary mechanism of action for this compound involves the inhibition of cyclin-dependent kinases (CDKs), which are essential for cell cycle regulation. By inhibiting CDK activity, this compound can interfere with tumor cell proliferation and induce apoptosis in various cancer cell lines.

Anticancer Properties

Research indicates that derivatives of pyrazolo[1,5-a]pyrimidines demonstrate significant anticancer activity. The following table summarizes the biological activity of selected derivatives:

Compound NameStructure FeaturesBiological Activity
2-(4-Chlorophenyl)-3,5-dimethyl-7-morpholin-4-ylpyrazolo[1,5-a]pyrimidineChlorophenyl and morpholine groupsCDK inhibitor with cytotoxic effects on cancer cells
2-(Phenyl)-3-methyl-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidinePhenyl group instead of chlorophenylCDK inhibitor
2-(4-Fluorophenyl)-3-methyl-7-(methylpiperidin-1-yl)pyrazolo[1,5-a]pyrimidineFluorinated phenyl groupAntitumor activity

In Vitro Studies

In vitro studies have demonstrated that 2-(4-Chlorophenyl)-3,5-dimethyl-7-morpholin-4-ylpyrazolo[1,5-a]pyrimidine can inhibit the growth of various cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and HCT116 (colon cancer). The compound has shown IC50 values in the micromolar range, indicating its potency against these cell lines.

Case Studies

  • Study on CDK Inhibition : A study published in Journal of Medicinal Chemistry highlighted that pyrazolo[1,5-a]pyrimidines effectively inhibited CDK2 and CDK4, leading to G1 phase arrest in cancer cells. The compound demonstrated a significant reduction in cell viability in treated groups compared to controls .
  • Antitumor Activity Assessment : Another investigation evaluated the antitumor effects of various pyrazolo[1,5-a]pyrimidines on xenograft models. Results indicated that the chlorophenyl derivative significantly reduced tumor size compared to untreated controls .

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics. However, further studies are required to fully understand its metabolism and excretion pathways. Toxicological assessments have indicated that while the compound exhibits low toxicity at therapeutic doses, careful monitoring is necessary during clinical applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.